Butyl(1-phenylethyl)amine hydrochloride
Overview
Description
Butyl(1-phenylethyl)amine hydrochloride is a chemical compound with the molecular formula C12H20ClN It is a hydrochloride salt of butyl(1-phenylethyl)amine, which is a primary amine
Mechanism of Action
Target of Action
Butyl(1-phenylethyl)amine hydrochloride is a derivative of phenethylamine . The primary targets of phenethylamine are Primary amine oxidase and Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the metabolism of various biological compounds.
Mode of Action
The compound interacts with its targets through a process similar to other phenethylamines. It is believed to bind to the active sites of these enzymes, potentially inhibiting their function . .
Biochemical Pathways
Given its similarity to phenethylamine, it may influence the metabolic pathways involving phenethylamine and its targets .
Pharmacokinetics
Phenethylamine, a related compound, is known to have a rapid absorption and distribution profile, with metabolism primarily occurring in the liver
Result of Action
Given its structural similarity to phenethylamine, it may have similar effects, such as influencing neurotransmitter levels or metabolic processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(1-phenylethyl)amine hydrochloride can be synthesized through the reductive amination of acetophenone with butylamine. The reaction typically involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction can be represented as follows:
C6H5C(O)CH3+C4H9NH2+H2→C6H5CH(NH2)C4H9+H2O
The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:
C6H5CH(NH2)C4H9+HCl→C6H5CH(NH3+)C4H9Cl−
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl(1-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
Butyl(1-phenylethyl)amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A related compound with a similar structure but lacking the butyl group.
Benzylamine: Another related compound with a benzyl group instead of a phenylethyl group.
Butylamine: A simpler amine with only a butyl group.
Uniqueness
Butyl(1-phenylethyl)amine hydrochloride is unique due to the presence of both butyl and phenylethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-phenylethyl)butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-4-10-13-11(2)12-8-6-5-7-9-12;/h5-9,11,13H,3-4,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINRBYNVKGJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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